Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate
Overview
Description
Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate is a heterocyclic compound . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Molecular Structure Analysis
The molecular formula of this compound is C11H9NO4 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate is utilized in the synthesis of various heterocyclic compounds. For example, it's used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are important intermediates in organic chemistry and pharmaceutical research (Lebedˈ et al., 2012). Additionally, it's involved in the synthesis of trifluoromethylated pyrano[4,3-b]pyrans and related fluorinated fused heterocyclic compounds, which have applications in medicinal chemistry (Wang et al., 2012).
Antihypertensive Activity
Some derivatives of this compound are explored for their potential antihypertensive activity. For instance, ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates have been prepared and are expected to exhibit antihypertensive properties (Kumar & Mashelker, 2006).
X-ray Powder Diffraction Data
The compound has been studied using X-ray powder diffraction, as seen in the analysis of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in the synthesis of anticoagulants like apixaban (Wang et al., 2017).
Pharmaceutical Intermediate Synthesis
This compound serves as an intermediate in synthesizing various pharmaceuticals. It's used in the creation of condensed pyrazoles, pyrano[4,3-c]pyrazol-4(1H)-ones, and related structures via Pd-catalyzed cross-coupling reactions, which are significant in developing new pharmaceutical compounds (Arbačiauskienė et al., 2011).
Anti-tumor Activity
Some derivatives of this compound have shown promising anti-tumor activity. For example, ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates exhibited potent anti-proliferative activities against various cancer cell lines, highlighting its potential in cancer research (Wang et al., 2011).
Future Directions
While specific future directions for Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate are not mentioned in the retrieved sources, there is a general interest in the synthesis and biomedical applications of pyrazolo[3,4-b]pyridines . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests potential future research directions in exploring the biological activities of this compound and similar compounds.
Properties
IUPAC Name |
ethyl 1-oxopyrano[3,4-c]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-2-15-11(14)9-5-7-3-4-12-6-8(7)10(13)16-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYSALYFJXLEMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679700 | |
Record name | Ethyl 1-oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58790-51-5 | |
Record name | Ethyl 1-oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.